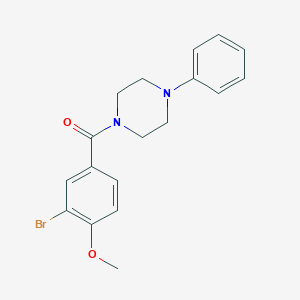![molecular formula C21H26N2O4 B269031 N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B269031.png)
N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research for its anti-inflammatory and anticancer properties. It was first synthesized in 2001 by researchers at Bayer Pharmaceuticals and has since been studied extensively for its potential therapeutic applications.
Mecanismo De Acción
N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus, where it regulates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, as well as induce apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the proliferation and induce apoptosis in cancer cells. It has also been shown to have antiviral and antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 in lab experiments is its specificity for NF-κB inhibition. It has been shown to be a potent and selective inhibitor of NF-κB, with minimal off-target effects. However, one of the limitations of using N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 is its low solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082. One area of research is the development of more potent and selective inhibitors of NF-κB, which could have therapeutic applications in a wide range of inflammatory and autoimmune diseases. Another area of research is the investigation of the anticancer properties of N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 in combination with other chemotherapeutic agents, which could enhance its efficacy and reduce potential side effects. Finally, there is also potential for the development of N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 as a topical anti-inflammatory agent for the treatment of skin disorders such as psoriasis and eczema.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 involves several steps, including the reaction of tert-butylamine with 4-chlorobenzoyl chloride to form N-(tert-butyl)-4-chlorobenzamide. This intermediate is then reacted with 2-(2-methoxyphenoxy)propanoic acid to form N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB, N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of a wide range of inflammatory diseases.
In addition to its anti-inflammatory properties, N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide 11-7082 has also been shown to have anticancer effects. It can induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It has been studied in a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer.
Propiedades
Nombre del producto |
N-(tert-butyl)-4-{[2-(2-methoxyphenoxy)propanoyl]amino}benzamide |
|---|---|
Fórmula molecular |
C21H26N2O4 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
N-tert-butyl-4-[2-(2-methoxyphenoxy)propanoylamino]benzamide |
InChI |
InChI=1S/C21H26N2O4/c1-14(27-18-9-7-6-8-17(18)26-5)19(24)22-16-12-10-15(11-13-16)20(25)23-21(2,3)4/h6-14H,1-5H3,(H,22,24)(H,23,25) |
Clave InChI |
MPBUGOGCDRVFEU-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C)OC2=CC=CC=C2OC |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)C(=O)NC(C)(C)C)OC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-diethyl-4-{[2-(4-methoxyphenoxy)propanoyl]amino}benzamide](/img/structure/B268948.png)
![N-[3-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B268949.png)
![N-(sec-butyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268950.png)
![N-(3-{[(4-chloroanilino)carbonyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B268951.png)

![3-{[(4-chloro-3-methylphenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268955.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]-2-phenoxybutanamide](/img/structure/B268956.png)
![3-[(cyclopropylcarbonyl)amino]-N,N-diethylbenzamide](/img/structure/B268957.png)
![4-[(cyclopropylcarbonyl)amino]-N,N-dipropylbenzamide](/img/structure/B268960.png)
![N-(2-furylmethyl)-3-{[(4-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B268961.png)
![N-[3-(acetylamino)phenyl]-2-(4-isopropylphenoxy)propanamide](/img/structure/B268962.png)
![3-[(cyclopropylcarbonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B268964.png)
![3-[(cyclopropylcarbonyl)amino]-N-propylbenzamide](/img/structure/B268965.png)
![2-(2-methoxyphenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B268968.png)